苯基噻吩-2-羧酸酯

描述

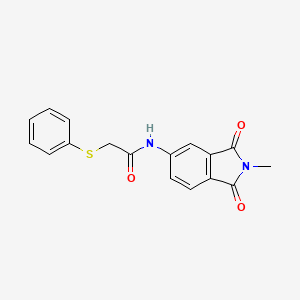

Phenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C11H8O2S . It has an average mass of 204.245 Da and a monoisotopic mass of 204.024506 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, including Phenyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of Phenyl thiophene-2-carboxylate consists of a thiophene ring attached to a phenyl group via a carboxylate ester linkage . The thiophene ring is a five-membered heterocycle containing one sulfur atom .

Chemical Reactions Analysis

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, can undergo various chemical reactions. For instance, the Palladium(II)-catalyzed carboxylation reaction of thiophene with CO2 involves two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) due to palladium(II) acetate induced deprotonation, and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .

Physical And Chemical Properties Analysis

Phenyl thiophene-2-carboxylate has a molecular formula of C11H8O2S, an average mass of 204.245 Da, and a monoisotopic mass of 204.024506 Da .

科学研究应用

合成和生物活性

苯基噻吩-2-羧酸酯衍生物在各种生物活性中显示出前景。值得注意的是,结合噻吩和苯并咪唑或 1,2,4-三唑部分的化合物已表现出显着的抗菌和抗真菌活性。这些噻吩衍生物以良好的收率合成,对革兰氏阴性菌(如大肠杆菌)和一些真菌特别有效 (Mabkhot et al., 2017).

免疫调节

噻吩化合物也因其在免疫抑制方面的潜力而被探索。例如,由苯基噻吩-2-羧酸酯合成的新型丁烯酰胺已对伴刀豆球蛋白 A 刺激的 T 淋巴细胞表现出免疫抑制作用 (Axton et al., 1992).

有机合成和材料科学

苯基噻吩-2-羧酸酯在有机合成中很重要,特别是在创建多取代苯并噻吩和含硫多环芳香族化合物方面。这些化合物通过由二碘钐促进的反应合成,在材料科学中具有应用,包括液晶和光致变色材料 (Yang et al., 2002).

环境微生物学

已经分离出一种能够利用噻吩-2-羧酸酯作为唯一碳、能量和硫源的生物。这项研究阐明了噻吩-2-羧酸酯的微生物代谢,对环境微生物学和生物修复具有影响 (Cripps, 1973).

配位化学

苯基噻吩-2-羧酸酯在配位化学中发挥作用,其用于合成超分子配合物的证据。这些配合物因其晶体结构、荧光和热稳定性而受到研究 (Zheng et al., 2007).

液晶技术

在液晶技术中,已经合成了噻吩-2-羧酸酯衍生物,显示出对映各向异性的 A 相。合成方法包括区域选择性 α-溴化过程,证明了这些化合物在液晶显示器中的用途 (Gipson et al., 2009).

聚合物太阳能电池

苯基噻吩-2-羧酸酯共轭聚合物已用于制造聚合物太阳能电池。这些聚合物中烷基侧链的长度会影响器件性能,证明了该化合物在可再生能源技术中的相关性 (Cho et al., 2012).

抗癌研究

在抗癌研究领域,噻吩-2-羧酰胺衍生物已显示出对各种癌细胞系的抑制活性。这些化合物经过细胞毒性活性评估,突出了苯基噻吩-2-羧酸酯衍生物在开发新型抗癌药物中的潜力 (Gulipalli et al., 2019).

作用机制

安全和危害

While specific safety and hazard information for Phenyl thiophene-2-carboxylate was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

未来方向

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, have been the subject of extensive research due to their wide range of potential applications in medicinal chemistry and material science . Future research may focus on the synthesis of new thiophene derivatives with improved pharmacological activity, as well as the exploration of their potential applications in various fields .

属性

IUPAC Name |

phenyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCUTHKQTIKRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl thiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)

![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)